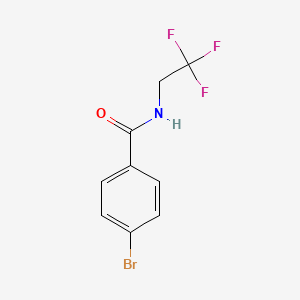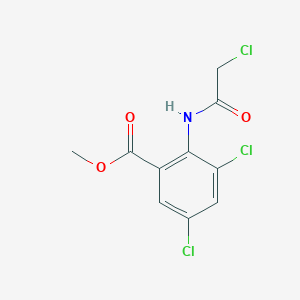
Methyl 3,5,7-trifluoroadamantane-1-carboxylate
概要
説明
Methyl 3,5,7-trifluoroadamantane-1-carboxylate is a fluorinated derivative of adamantane, a compound known for its unique cage-like structure.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,5,7-trifluoroadamantane-1-carboxylate can be synthesized through electrochemical fluorination of methyl adamantane-1-carboxylate. This process involves the use of pyridine-5HF as a solvent and fluorine source under constant current conditions. The reaction is carried out in an undivided cell, and the product is extracted using a hexane-CH2Cl2 mixture .
Industrial Production Methods
For industrial-scale production, the electrochemical fluorination method is preferred due to its efficiency and the ability to recycle the solvent. This method ensures high yields and cost-effectiveness, making it suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
Methyl 3,5,7-trifluoroadamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include trifluoroadamantane derivatives with various functional groups, such as alcohols, acids, and substituted esters .
科学的研究の応用
Methyl 3,5,7-trifluoroadamantane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other fluorinated adamantane derivatives.
Biology: The compound is used in the study of fluorinated bioactive molecules.
Medicine: It is a key intermediate in the synthesis of antiviral and neuroprotective agents.
Industry: The compound is utilized in the development of advanced materials with enhanced properties.
作用機序
The mechanism by which methyl 3,5,7-trifluoroadamantane-1-carboxylate exerts its effects involves the interaction of its fluorinated structure with biological targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
1-amino-3,5,7-trifluoroadamantane: Known for its antiviral properties.
1-amino-3,5-dimethyladamantane: Used as a neuroprotective agent (memantine).
3,5,7-trifluoroadamantane-1-carboxylic acid: Another fluorinated derivative with similar applications.
Uniqueness
Methyl 3,5,7-trifluoroadamantane-1-carboxylate stands out due to its specific ester functional group, which provides unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex bioactive molecules .
特性
IUPAC Name |
methyl 3,5,7-trifluoroadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c1-17-8(16)9-2-10(13)5-11(14,3-9)7-12(15,4-9)6-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKGRPEMYTPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1)(CC(C2)(C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amino}acetic acid](/img/structure/B3252134.png)









